6-(Phenyldithio)purine
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Description
6-(Phenyldithio)purine is a chemical compound with the molecular formula C11H8N4S2 . It is a derivative of purine, a nitrogen-containing heterocycle that plays a crucial role in various biological processes .
Synthesis Analysis
The synthesis of purine derivatives, including this compound, involves complex biochemical pathways. The supply of purines is provided by two pathways: the salvage pathway and de novo synthesis . The de novo synthesis of purines is a sequence of ten reactions catalyzed by six enzymes .Molecular Structure Analysis
The molecular structure of this compound consists of a purine core with a phenyldithio group attached. Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring . The molecular weight of this compound is 260.338 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The supply of purines is provided by two pathways: the salvage pathway and de novo synthesis . The de novo synthesis of purines is a sequence of ten reactions catalyzed by six enzymes .Safety and Hazards
Future Directions
Research on purine derivatives like 6-(Phenyldithio)purine is ongoing, with a focus on their potential therapeutic applications. For instance, purine derivatives have been investigated for their potential role as antitumor compounds . Another study has explored the use of engineered gut bacteria to enhance purine degradation, which could potentially be used to treat conditions like hyperuricemia and gout .
Properties
IUPAC Name |
6-(phenyldisulfanyl)-7H-purine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S2/c1-2-4-8(5-3-1)16-17-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJKHMQINFOCJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SSC2=NC=NC3=C2NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183754 |
Source
|
Record name | 6-(Phenyldithio)purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2958-91-0 |
Source
|
Record name | 6-(Phenyldithio)purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Phenyldithio)purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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